molecular formula C13H10ClN5O2 B2398304 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919842-46-9

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2398304
CAS No.: 919842-46-9
M. Wt: 303.71
InChI Key: IAZGFBHDZCYVMU-UHFFFAOYSA-N
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Description

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound based on the pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized as a privileged scaffold in medicinal chemistry and anticancer drug discovery . This scaffold is a bioisostere of the purine nuclei, allowing it to mimic ATP and interact with the binding pockets of various kinase enzymes, making it a versatile template for developing potent inhibitors . The molecular formula of this compound is C13H10ClN5O2, and it has a molecular weight of 303.70 g/mol . Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms. Extensive scientific literature shows that this class of compounds can exhibit potent antiproliferative activity against a range of human tumor cell lines . The primary mechanism of action for many active derivatives is the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2) . For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit VEGFR-2, a critical target for anti-angiogenic therapy, thereby disrupting the blood supply to tumors . Other derivatives have been designed as novel CDK2 inhibitors, altering cell cycle progression and inducing apoptosis in cancer cells . This makes this compound a compound of high interest for researchers investigating new pathways in oncology and kinase-related diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, and it is not for human or veterinary use. Researchers can leverage this compound as a key intermediate or reference standard in their projects aimed at developing novel targeted therapies.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c1-8(20)17-18-7-15-12-11(13(18)21)6-16-19(12)10-4-2-3-9(14)5-10/h2-7H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZGFBHDZCYVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[3,4-d]Pyrimidin-4-One Core Synthesis

The core structure is typically assembled through Knorr-type cyclocondensation (Fig. 1):

  • Hydrazine intermediate preparation :
    • 5-Amino-1H-pyrazole-4-carbonitrile reacts with ethyl cyanoacetate in ethanol under reflux (8 hr).
    • Acid catalysis (conc. HCl) induces cyclization to form 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Mechanistic insight : The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of cyanoacetate, followed by intramolecular cyclization.

3-Chlorophenyl Group Introduction

Position-selective arylation employs Buchwald-Hartwig amination or Ullmann coupling :

  • Optimized conditions :
    • 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 eq)
    • 3-Chlorophenylboronic acid (1.2 eq)
    • Pd(PPh₃)₄ (5 mol%)
    • K₂CO₃ (2 eq) in DMF/H₂O (4:1)
    • 90°C, 12 hr under N₂

Yield enhancement strategy : Microwave-assisted synthesis reduces reaction time to 2 hr with 68% yield.

Acetamide Functionalization

The final step involves Schotten-Baumann acylation :

  • Reaction setup :

    • 5-Amino intermediate (1 eq) in anhydrous DCM
    • Acetyl chloride (1.5 eq) added dropwise at 0°C
    • Triethylamine (2 eq) as base
  • Workup :

    • Stir 4 hr at room temperature
    • Wash with 5% HCl (removes excess acetyl chloride)
    • Dry over Na₂SO₄, evaporate under vacuum

Critical purity control : Recrystallization from ethanol/water (7:3) achieves >98% HPLC purity.

Industrial-Scale Production Considerations

Table 2 compares laboratory vs. industrial parameters:

Parameter Laboratory Scale Industrial Process
Reactor type Round-bottom flask Continuous flow reactor
Temperature control Oil bath Jacketed reactor with PID
Mixing Magnetic stirrer High-shear impeller
Yield optimization Manual monitoring PAT (Process Analytical Tech.)
Cost driver Catalyst loading Solvent recycling efficiency

Key scalability challenges :

  • Exothermic nature of acetylation requires precise thermal management
  • Palladium catalyst recovery critical for economic viability

Analytical Characterization

Spectroscopic benchmarks :

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.45–7.62 (m, 4H, Ar-H), 2.15 (s, 3H, COCH₃)
  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrimidine)
  • HRMS : m/z calcd for C₁₄H₁₂ClN₅O₂ [M+H]⁺ 326.0705, found 326.0702

Chromatographic methods :

  • HPLC: C18 column, 0.1% TFA/ACN gradient (30→70% in 15 min), tᵣ = 8.2 min

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Pyrazolo-pyrimidinone derivatives differ primarily in substituent patterns on the heterocyclic core and the acetamide side chain. Key analogs include:

Compound Name Substituent at 1-Position Acetamide Substituent Core Modification Key Properties/Activities
Target Compound 3-Chlorophenyl -NHCOCH3 Pyrazolo[3,4-d]pyrimidinone Not explicitly reported (inferred kinase inhibition)
N-(3-Chlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Phenyl -NHCOCH3 Pyrazolo[3,4-d]pyrimidinone Likely reduced halogen-dependent binding vs. target
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide 3-Chlorophenyl -N(CH3)COCH3 Pyrazolo[3,4-d]pyrimidinone Methylation may enhance lipophilicity
Fluorophenyl-chromenone hybrid (Example 83, ) Fluorophenyl-chromenone -NHCOCH3 Pyrazolo[3,4-d]pyrimidinone MP: 302–304°C; potential enhanced π-π stacking

Key Observations:

  • The 3-chlorophenyl group in the target compound may improve target binding via hydrophobic/halogen interactions compared to phenyl-substituted analogs .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Solubility (Inferred)
Target Compound Not reported ~318.7 g/mol Moderate (polar acetamide)
Fluorophenyl-chromenone analog 302–304 571.2 g/mol Low (bulky chromenone group)
Pyrazolo[3,4-b]pyridine analog 231–233 513.5 g/mol Low (nitrophenyl group)

Key Observations:

  • The fluorophenyl-chromenone analog’s high melting point suggests strong crystalline packing due to planar chromenone and fluorophenyl groups .
  • Nitro groups (e.g., in ) reduce solubility but may enhance electron-withdrawing effects for reactivity.

Pharmacological Implications

Pyrazolo[3,4-d]pyrimidines are established kinase inhibitors and antitumor agents . Structural variations influence activity:

  • 3-Chlorophenyl vs. Phenyl : Chlorine’s electronegativity may enhance binding to ATP pockets in kinases.
  • Acetamide vs. N-Methylacetamide : Methylation could reduce metabolic degradation but may alter target engagement.
  • Chromenone Hybrids: Extended aromatic systems (e.g., ) might improve DNA intercalation or topoisomerase inhibition.

Biological Activity

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapy and as an inhibitor of various enzymes. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core fused with a chlorophenyl substituent. This unique combination may enhance its lipophilicity and binding affinity to biological targets. The molecular formula is C18H17ClN4OC_{18}H_{17}ClN_{4}O with a molecular weight of approximately 354.81 g/mol.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:

  • EGFR Inhibition : Some derivatives have been shown to act as epidermal growth factor receptor inhibitors (EGFRIs), which play a crucial role in cancer cell proliferation. For instance, derivatives similar to this compound demonstrated significant anti-proliferative activity against A549 and HCT-116 cancer cell lines with IC50 values in the low micromolar range .
  • Apoptotic Induction : Certain studies have revealed that these compounds can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundActivityIC50 Values (µM)Notes
This compoundEGFR InhibitorNot specifiedPotential for further development
Similar DerivativeAnti-proliferative8.21 (A549), 19.56 (HCT-116)Effective against mutant EGFR
Compound 12bApoptotic Inducer0.016 (EGFR WT), 0.236 (EGFR T790M)High potency in inducing cell death

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the anti-proliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines. The most potent compound showed an IC50 value of 8.21 µM against A549 cells and demonstrated significant kinase inhibitory activity against wild-type EGFR .
  • Molecular Docking Studies : Docking studies have suggested strong interactions between these compounds and their target proteins, indicating that structural modifications can enhance binding affinity and selectivity for specific receptors .
  • Cytotoxicity Assessments : Cytotoxicity tests on human embryonic kidney cells showed that several derivatives were non-toxic at effective concentrations, suggesting a favorable therapeutic index for potential clinical applications .

Q & A

Q. What are the standard synthetic routes for N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-amino-1H-pyrazole-4-carboxamide derivatives with chlorophenyl-substituted acyl chlorides. Key steps include:

Precursor preparation : Reacting 3-chlorobenzoyl chloride with 5-amino-pyrazole derivatives in the presence of a base (e.g., triethylamine) to form intermediates.

Cyclization : Using polar aprotic solvents (e.g., DMF) at 80–100°C to promote ring closure.

Acetamide introduction : Coupling the core with acetyl chloride derivatives under anhydrous conditions.
Optimization focuses on solvent choice (DMF vs. THF), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for acyl chloride:amine) to maximize yield (>70%) and purity (HPLC >95%) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires a combination of:

NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic proton environments (δ 7.2–8.1 ppm for chlorophenyl) and carbonyl groups (δ 165–170 ppm).

Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 356.08).

X-ray Crystallography : For resolving regioisomeric ambiguities in the pyrazolo-pyrimidine core .

Q. What is the significance of the pyrazolo[3,4-d]pyrimidine core in medicinal chemistry?

  • Methodological Answer : The core acts as a bioisostere for purine nucleotides, enabling interactions with ATP-binding pockets in kinases and other enzymes. Its planar structure facilitates π-π stacking with aromatic residues in target proteins (e.g., tyrosine kinases), while nitrogen atoms participate in hydrogen bonding. This scaffold is associated with anticancer, antiviral, and anti-inflammatory activities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

  • Methodological Answer : SAR strategies include:

Substituent variation : Replacing the 3-chlorophenyl group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OCH3_3) groups to modulate binding affinity.

Side-chain modifications : Introducing alkyl or aryl groups on the acetamide moiety to enhance hydrophobic interactions.

Activity assays : Testing kinase inhibition (IC50_{50}) against panels (e.g., EGFR, VEGFR) using fluorescence-based assays.
Example: A 4-trifluoromethoxy substituent increased selectivity for VEGFR2 by 15-fold compared to the parent compound .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer)?

  • Methodological Answer : Contradictions arise from differences in:

Assay conditions : Varying ATP concentrations (1–10 µM) in kinase assays alter inhibition profiles.

Cell lines : Sensitivity of HeLa (cervical cancer) vs. HepG2 (liver cancer) cells to apoptosis induction.

Docking studies : Use AutoDock Vina to compare binding poses in distinct targets (e.g., viral proteases vs. human kinases).
Systematic cross-validation using orthogonal assays (e.g., SPR for binding kinetics) clarifies mechanistic priorities .

Q. How can researchers address metabolic instability in vivo while retaining target affinity?

  • Methodological Answer : Strategies include:

Prodrug design : Masking the acetamide group with ester linkages (e.g., ethyl ester prodrugs) to improve oral bioavailability.

Isotopic labeling : Incorporating deuterium at metabolically labile sites (e.g., C-H bonds adjacent to the pyrimidine ring) to slow hepatic clearance.

In vitro assays : Microsomal stability tests (human liver microsomes) to identify vulnerable sites for modification .

Q. What methods differentiate regioisomeric byproducts during synthesis?

  • Methodological Answer : Regioisomers (e.g., N1 vs. N2 substitution on pyrazole) are distinguished via:

2D NMR : NOESY correlations to confirm spatial proximity of substituents.

Crystallography : Resolving the dihedral angle between the pyrazole and pyrimidine rings.

Chromatography : UPLC-MS with chiral columns to separate enantiomers (if applicable) .

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